Pentanoic acid, 5-oxo-2,2-bis(phenylthio)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 5-oxo-2,2-bis(phenylthio)-, methyl ester is a chemical compound with the molecular formula C18H18O3S2. It is known for its unique structure, which includes a pentanoic acid backbone with an oxo group at the 5th position and two phenylthio groups at the 2nd position. This compound is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 5-oxo-2,2-bis(phenylthio)-, methyl ester typically involves the reaction of pentanoic acid derivatives with phenylthio reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored to maintain optimal reaction conditions, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 5-oxo-2,2-bis(phenylthio)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxo group, leading to the formation of alcohol derivatives.
Substitution: The phenylthio groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 5-oxo-2,2-bis(phenylthio)-, methyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pentanoic acid, 5-oxo-2,2-bis(phenylthio)-, methyl ester involves its interaction with specific molecular targets and pathways. The phenylthio groups and the oxo group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pentanoic acid, 5-oxo-2,2-bis(methylthio)-, methyl ester
- Pentanoic acid, 5-oxo-2,2-bis(ethylthio)-, methyl ester
Uniqueness
Pentanoic acid, 5-oxo-2,2-bis(phenylthio)-, methyl ester is unique due to the presence of phenylthio groups, which impart distinct chemical properties compared to its analogs with different substituents. These properties make it valuable in specific research and industrial applications .
Eigenschaften
CAS-Nummer |
84406-10-0 |
---|---|
Molekularformel |
C18H18O3S2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
methyl 5-oxo-2,2-bis(phenylsulfanyl)pentanoate |
InChI |
InChI=1S/C18H18O3S2/c1-21-17(20)18(13-8-14-19,22-15-9-4-2-5-10-15)23-16-11-6-3-7-12-16/h2-7,9-12,14H,8,13H2,1H3 |
InChI-Schlüssel |
CFYLHUWNSIGMNT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CCC=O)(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.